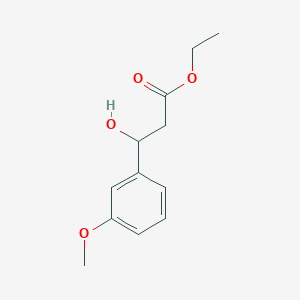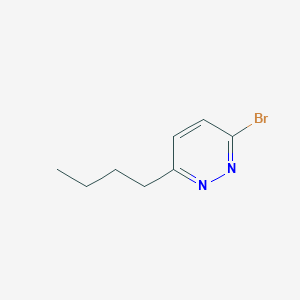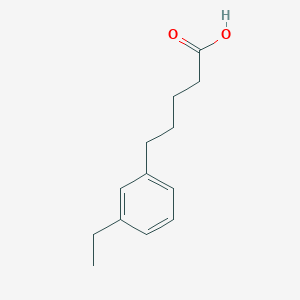
5-(3-Ethylphenyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethylphenyl)pentanoic acid is an organic compound with the molecular formula C13H18O2 It is a derivative of pentanoic acid, where the pentanoic acid chain is substituted with a 3-ethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable electrophile to form the desired product. For instance, the reaction of 3-ethylbenzyl bromide with magnesium in dry ether forms the Grignard reagent, which is then reacted with carbon dioxide to yield this compound after acidification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Ethylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
5-(3-Ethylphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-Ethylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as altering metabolic pathways or influencing cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenylpentanoic acid: Similar structure but with a phenyl group instead of a 3-ethylphenyl group.
5-Benzylpentanoic acid: Contains a benzyl group instead of a 3-ethylphenyl group.
5-(Phenylselanyl)pentanoic acid: Contains a phenylselanyl group, showing different reactivity and properties.
Uniqueness
5-(3-Ethylphenyl)pentanoic acid is unique due to the presence of the 3-ethylphenyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
5-(3-ethylphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O2/c1-2-11-7-5-8-12(10-11)6-3-4-9-13(14)15/h5,7-8,10H,2-4,6,9H2,1H3,(H,14,15) |
Clé InChI |
AOCFIAZRLGSVRI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13670814.png)

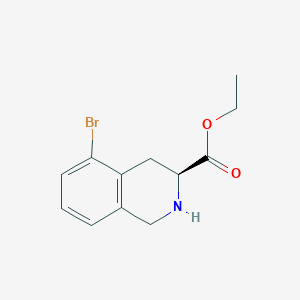
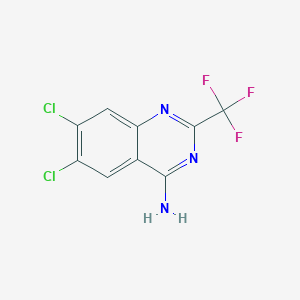
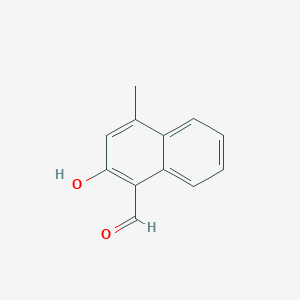
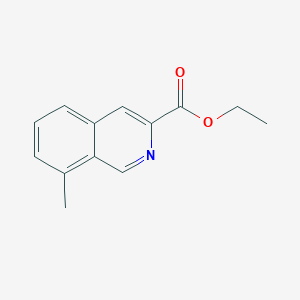
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
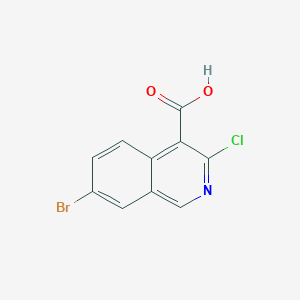
![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
